TG-2-IN-1

Mechanism of Action Covalent Inhibition Target Engagement

TG-2-IN-1 is an irreversible, covalent transglutaminase-2 inhibitor that covalently modifies the active-site cysteine, ensuring durable target engagement. Unlike reversible inhibitors, its sustained inhibition is critical for long-term cell culture and in vivo models of neurodegeneration, cancer, and fibrosis. With a moderate IC50 of ~4 µM, it serves as an ideal reference standard for validating novel TG2 inhibitors and exploring pan-transglutaminase family functions. Choose TG-2-IN-1 for mechanism-driven, reproducible research outcomes.

Molecular Formula C8H13ClN2OS
Molecular Weight 220.72 g/mol
CAS No. 135273-74-4
Cat. No. B238044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTG-2-IN-1
CAS135273-74-4
Synonyms1,3-dimethyl-2-((2-oxopropyl)thio)imidazolium
2MeOTI chloride
Molecular FormulaC8H13ClN2OS
Molecular Weight220.72 g/mol
Structural Identifiers
SMILESCC(=O)CSC1=[N+](C=CN1C)C.[Cl-]
InChIInChI=1S/C8H13N2OS.ClH/c1-7(11)6-12-8-9(2)4-5-10(8)3;/h4-5H,6H2,1-3H3;1H/q+1;/p-1
InChIKeyNFZZAUJDSJWLTQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TG-2-IN-1 (CAS 135273-74-4): Irreversible Transglutaminase-2 Inhibitor for Mechanistic Studies


TG-2-IN-1 (also known as 2MeOTI chloride, Compound D003) is an irreversible, covalent inhibitor of transglutaminase-2 (TG2; TGM-2) . It functions by covalently modifying the active-site cysteine of TG2, thereby blocking its transamidation activity . The compound is characterized as a 1,3-dimethyl-2-[(2-oxopropyl)thio]imidazolium chloride salt with a molecular weight of 220.72 g/mol [1].

Why TG-2-IN-1 Cannot Be Substituted by Other TG2 Inhibitors in Mechanistic Assays


TG2 inhibitors vary fundamentally in their mechanism of action (irreversible vs. reversible) and selectivity profiles across the transglutaminase family. For instance, reversible inhibitors like ZED-1227 (IC50 = 45 nM) offer high potency but may not provide sustained target engagement required for certain long-term cellular assays [1]. Conversely, other irreversible inhibitors such as NC9 target both the transamidation and GTP-binding functions of TG2, while TG-2-IN-1's primary mode is covalent modification of the active-site cysteine, leading to distinct downstream effects on protein crosslinking and cellular signaling . This mechanistic diversity directly impacts experimental outcomes; therefore, substituting one TG2 inhibitor for another without verifying the specific molecular mechanism can lead to non-comparable or misinterpreted results in studies of neurodegeneration, cancer, or fibrosis [2].

TG-2-IN-1: Quantitative Differentiation Evidence for Procurement


Irreversible Covalent Mechanism Distinguishes TG-2-IN-1 from Reversible Inhibitors

TG-2-IN-1 acts as an irreversible, covalent inhibitor of TG2, directly modifying the active-site cysteine . This is in contrast to reversible inhibitors like the cinnamoyl derivatives, which display competitive inhibition with IC50 values as low as 18 μM [1]. The irreversible mechanism ensures sustained target inhibition even after compound washout, a critical feature for long-term cellular assays where reversible inhibitors would lose efficacy.

Mechanism of Action Covalent Inhibition Target Engagement

Potency Profile of TG-2-IN-1 Against Guinea Pig Liver TG2

In biochemical assays, TG-2-IN-1 inhibits guinea pig liver TG2 with an IC50 of ~4 µM . This places it in the mid-potency range among TG2 inhibitors. For context, modern covalent inhibitors like MD102 achieve IC50 values of 0.35 µM, while some acrylamide-based inhibitors range from 0.0061 to 6.3 µM [1]. This moderate potency makes TG-2-IN-1 suitable as a reference tool where high potency is not the primary requirement.

Potency IC50 Biochemical Assay

Limited Selectivity Across Transglutaminase Family Members

TG-2-IN-1 exhibits limited selectivity among transglutaminases, as it also inhibits recombinant human Factor XIIIa (FXIIIa) in a concentration-dependent manner . This contrasts with highly selective TG2 inhibitors, such as certain acrylamide-based covalent inhibitors that show >1000-fold selectivity for TG2 over FXIIIa [1]. The lack of isoform selectivity positions TG-2-IN-1 as a pan-transglutaminase inhibitor, which is a critical consideration when experimental readouts require isoform-specific effects.

Selectivity Factor XIIIa Transglutaminase

Solution Instability Necessitates Fresh Preparation for Reliable Assays

TG-2-IN-1 is notably unstable in solution, and vendors explicitly recommend freshly preparing solutions immediately before use to ensure accurate dosing . This is in contrast to more stable TG2 inhibitors like ZED-1227 or MD102, which can be stored as stock solutions for extended periods. The instability of TG-2-IN-1 directly impacts experimental design, requiring careful planning for each use and making it less suitable for high-throughput screening where compound stability over time is paramount.

Stability Handling Experimental Reproducibility

TG-2-IN-1: Recommended Application Scenarios Based on Evidence


Mechanistic Studies Requiring Sustained TG2 Inhibition

In experiments where durable target engagement is critical, such as long-term cell culture assays or in vivo models where compound washout is not feasible, TG-2-IN-1's irreversible covalent mechanism ensures sustained TG2 inhibition . This is particularly valuable for studying the temporal dynamics of TG2-mediated protein crosslinking in neurodegenerative or fibrotic processes, where reversible inhibitors would lose efficacy over time.

Benchmarking and Validating Next-Generation TG2 Inhibitors

With a moderate IC50 of ~4 µM against guinea pig liver TG2 , TG-2-IN-1 serves as an ideal reference compound for validating the potency and mechanism of novel TG2 inhibitors. Its well-characterized, albeit limited, selectivity profile provides a baseline for assessing improvements in isoform selectivity achieved by newer compounds [1].

Investigating Pan-Transglutaminase Effects in Disease Models

Due to its limited selectivity and inhibition of both TG2 and FXIIIa, TG-2-IN-1 is a valuable tool for exploring the broader physiological and pathological roles of the transglutaminase enzyme family . This is especially relevant in disease models where multiple transglutaminases are implicated, such as thrombosis and tissue remodeling, allowing researchers to probe collective enzymatic contributions rather than isoform-specific functions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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